molecular formula C12H14N2O3 B14423196 N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide CAS No. 84257-51-2

N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide

Cat. No.: B14423196
CAS No.: 84257-51-2
M. Wt: 234.25 g/mol
InChI Key: RLBDKMRDLTXDCP-UHFFFAOYSA-N
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Description

N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide is a chemical compound belonging to the aromatic group of compounds It is characterized by the presence of a nitro group and an acetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide typically involves the reaction of benzaldehyde with nitroethane in the presence of a basic catalyst like n-butylamine. The product can be purified by recrystallization using solvents such as hexane, methanol, ethanol, or isopropanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety precautions, including the use of personal protective equipment (PPE) and adequate ventilation, are essential due to the hazardous nature of the chemicals involved .

Chemical Reactions Analysis

Types of Reactions

N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which may interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in certain synthetic and research applications .

Properties

CAS No.

84257-51-2

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

N-[3-methyl-4-(2-nitroprop-1-enyl)phenyl]acetamide

InChI

InChI=1S/C12H14N2O3/c1-8-6-12(13-10(3)15)5-4-11(8)7-9(2)14(16)17/h4-7H,1-3H3,(H,13,15)

InChI Key

RLBDKMRDLTXDCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)C=C(C)[N+](=O)[O-]

Origin of Product

United States

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